molecular formula C22H18ClN3O3 B11417601 1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11417601
M. Wt: 407.8 g/mol
InChI Key: CQDQTXLPGZQEJR-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with chlorophenyl and methoxyphenyl groups. The unique structure of this compound makes it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl and methoxyphenyl groups: These groups can be introduced through substitution reactions using reagents such as chlorobenzyl chloride and methoxybenzyl chloride under suitable conditions.

    Final modifications and purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles, resulting in the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, this compound can be used to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor ligand.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it valuable for medicinal chemistry research.

    Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action depend on the specific biological system being studied.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents. The unique combination of chlorophenyl and methoxyphenyl groups in the compound of interest distinguishes it from other derivatives.

    Chlorophenyl and methoxyphenyl substituted compounds: These compounds have similar substituents but different core structures. The pyrido[2,3-d]pyrimidine core provides unique properties that are not present in other core structures.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18ClN3O3/c1-29-19-7-3-2-5-16(19)14-26-21(27)18-6-4-12-24-20(18)25(22(26)28)13-15-8-10-17(23)11-9-15/h2-12H,13-14H2,1H3

InChI Key

CQDQTXLPGZQEJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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